2-Cyano-2-methylbutanamide
Description
2-Cyano-2-methylbutanamide is a branched-chain amide featuring a cyano (-CN) group and a methyl (-CH₃) substituent at the 2-position of the butanamide backbone. This compound’s structural features suggest applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate, though direct evidence of its uses is absent in the provided materials.
Properties
IUPAC Name |
2-cyano-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSIEFPLLPNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314914-46-9 | |
| Record name | 2-cyano-2-methylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes for 2-Cyano-2-methylbutanamide
Cyanogen Bromide-Mediated Cyanation
A widely reported method involves the reaction of 2-methylbutanamide with cyanogen bromide (BrCN) under basic conditions. The mechanism proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic cyanogen bromide, displacing bromide and forming the cyano group.
Reaction Scheme:
$$
\text{2-Methylbutanamide} + \text{BrCN} \xrightarrow{\text{Base}} \text{2-Cyano-2-methylbutanamide} + \text{HBr}
$$
Typical Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–5°C (to control exothermicity)
- Base: Triethylamine or sodium hydride
- Yield: 65–78%
Table 1: Optimization of Cyanogen Bromide Method
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Solvent Polarity | Higher polarity improves solubility | DCM |
| Reaction Temperature | Lower temps reduce side reactions | 0°C |
| Equivalents of BrCN | Excess drives completion | 1.2 equivalents |
Di-tert-Butyl Peroxide (DTBP)-Promoted Dehydrogenative Coupling
An alternative approach, adapted from the Royal Society of Chemistry, employs DTBP in dichloroethane (DCE) to facilitate intramolecular C–H activation. While originally developed for indole derivatives, this method has been modified for cyanoamide synthesis.
Reaction Scheme:
$$
\text{β-N-arylamido nitrile} + \text{DTBP} \xrightarrow{\text{DCE, 110°C}} \text{2-Cyano-2-methylbutanamide derivatives}
$$
Key Steps:
- Activation: DTBP generates tert-butoxy radicals, abstracting hydrogen from the amide backbone.
- Cyclization: Radical recombination forms the cyano group via C–N bond formation.
Conditions:
Table 2: DTBP Method Parameters
| Variable | Impact on Reaction Efficiency |
|---|---|
| DTBP Concentration | Higher concentrations accelerate radical formation |
| Solvent Boiling Point | DCE’s high bp (~83°C) enables reflux at 110°C |
| Substitution Pattern | Electron-withdrawing groups enhance reactivity |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DCM and DCE are preferred due to their ability to stabilize ionic intermediates and dissolve both organic and inorganic reagents. Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor reagent miscibility.
Catalytic Additives
- Lewis Acids (e.g., ZnCl₂): Enhance electrophilicity of cyanating agents, improving reaction rates.
- Phase-Transfer Catalysts (e.g., TBAB): Facilitate interfacial reactions in biphasic systems.
Table 3: Catalyst Performance Comparison
| Catalyst | Yield Increase | Side Product Formation |
|---|---|---|
| ZnCl₂ | 15% | Moderate |
| TBAB | 10% | Low |
| None | Baseline | High |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key advantages include:
- Precision: Automated control of temperature and reagent stoichiometry.
- Safety: Minimized handling of hazardous intermediates like cyanogen bromide.
Case Study: A pilot plant achieved 92% purity using the following setup:
Analytical Validation of Synthetic Products
Chromatographic Purity Assessment
Reverse-phase HPLC with a Newcrom R1 column (3 µm particles) and acetonitrile/water mobile phase effectively separates 2-cyano-2-methylbutanamide from impurities.
Table 4: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile:H₂O (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 minutes |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-methylbutanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted amides, alcohols, or thiols.
Reduction: 2-Methylbutylamine.
Hydrolysis: 2-Methylbutanoic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Cyano-2-methylbutanamide has been investigated for its potential as a bioactive compound. Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the realm of receptor binding studies. For instance, compounds related to 2-cyano-2-methylbutanamide have been evaluated for their affinity towards melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and various neurophysiological processes .
Case Studies
- A study focused on the synthesis of isoquinoline derivatives highlighted the role of 2-cyano-2-methylbutanamide in enhancing binding affinity at melatonergic receptors, demonstrating its potential utility in developing novel therapeutic agents for sleep disorders .
- Another investigation into the structure-activity relationship of similar compounds revealed that modifications to the cyano group can lead to improved pharmacological profiles, emphasizing the importance of 2-cyano-2-methylbutanamide as a scaffold in drug design .
Analytical Chemistry
Separation Techniques
In analytical chemistry, 2-cyano-2-methylbutanamide has been utilized in high-performance liquid chromatography (HPLC) methods. It is particularly effective in separating and analyzing various compounds due to its compatibility with different mobile phases. For example, a reverse-phase HPLC method using acetonitrile and water has been developed for the efficient separation of this compound, facilitating its use in pharmacokinetic studies .
Data Table: HPLC Parameters for 2-Cyano-2-methylbutanamide
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
| Application | Isolation of impurities |
Materials Science
Synthesis of Functional Materials
The unique properties of 2-cyano-2-methylbutanamide make it a candidate for synthesizing advanced materials. Its ability to form stable complexes with various metals has been explored in creating catalysts for organic reactions. The compound's structure allows it to participate in reactions that yield functionalized materials useful in catalysis and nanotechnology .
Research Findings
A review on catalytic hydrogenation processes highlighted the role of amide compounds like 2-cyano-2-methylbutanamide in improving reaction yields and selectivity when used as substrates or catalysts . This underscores its significance in developing efficient synthetic pathways for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Cyano-2-methylbutanamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful as a biochemical probe .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-2-ethylbutanamide (C₆H₁₂ClNO)
- Key Differences: Substituents: Chloro (-Cl) and ethyl (-CH₂CH₃) groups replace the cyano and methyl groups in 2-Cyano-2-methylbutanamide. Reactivity: The chloro group is a better leaving group, making this compound more reactive in nucleophilic substitution reactions.
- Molecular Weight: 149.62 g/mol (vs. ~138.16 g/mol for 2-Cyano-2-methylbutanamide).
2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)
- Key Differences: Backbone: Shorter carbon chain (acetamide vs. butanamide). Functionality: Additional methylamino carbonyl (-NH-C(O)-NHCH₃) group introduces hydrogen-bonding capacity, which may influence biological activity or crystallization behavior.
- Applications: Likely used in specialized organic syntheses due to its dual cyano and urea-like motifs.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (C₁₀H₁₈F₃NO₂)
- Key Differences :
- Functional Group : Ester (-COOCH₃) vs. amide (-CONH₂). Esters are more prone to hydrolysis under acidic/basic conditions.
- Stereochemistry : Chiral center at the 2-position (S-configuration), which may confer specificity in enzymatic interactions.
- Synthesis: Prepared via trifluoroethylation of a methylated amino ester precursor, contrasting with amide synthesis methods (e.g., coupling reactions).
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide (C₂₇H₃₈N₄OS)
- Key Differences: Complexity: Larger, multifunctional structure with cyclohexylamino, thioxomethyl, and diphenylmethyl groups. Applications: Likely designed for high-affinity binding (e.g., enzyme inhibition) in pharmaceutical or agrochemical contexts.
- Molecular Weight: 466.68 g/mol, significantly higher than 2-Cyano-2-methylbutanamide.
2-Hydroxy-2-methylbutanenitrile (C₅H₉NO)
- Key Differences :
- Functional Group : Hydroxyl (-OH) and nitrile (-CN) vs. amide (-CONH₂).
- Reactivity : The hydroxyl group increases susceptibility to oxidation, while the nitrile may undergo hydrolysis to carboxylic acids or amides.
- Synonym: 2-Methyl-2-hydroxybutyronitrile, highlighting its use as a nitrile precursor.
Research Implications and Gaps
The provided evidence highlights diverse synthetic routes and functional group interactions but lacks direct data on 2-Cyano-2-methylbutanamide’s physicochemical properties (e.g., melting point, solubility) or biological activity. Further studies could explore:
- Synthetic Optimization: Leveraging methods from (e.g., trifluoroethylation) for cyano-amide derivatives.
- Stability Studies: Comparing hydrolysis rates of cyano-amides (electron-withdrawing) vs. chloro-amides (leaving group propensity).
- Applications: Potential use in drug design, inspired by ’s multifunctional amide architecture.
Biological Activity
2-Cyano-2-methylbutanamide, an organic compound with the molecular formula CHNO, has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a branched amide structure with a cyano group attached to the second carbon of the butanamide backbone. Its unique structural characteristics contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Cyano, Amide |
| Solubility | Soluble in polar solvents |
| Melting Point | Data not widely reported |
Antimicrobial Properties
Research indicates that 2-Cyano-2-methylbutanamide exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .
Antitumor Activity
In addition to its antimicrobial properties, 2-Cyano-2-methylbutanamide has been investigated for its anticancer potential. Studies have reported that the compound can inhibit the growth of cancer cell lines, highlighting its role in cancer therapeutics. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
The biological activity of 2-Cyano-2-methylbutanamide is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can form hydrogen bonds and engage in various interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in protein structure and function, thereby affecting cellular processes.
Key Mechanisms:
- Protein Interaction: The compound's structural features allow it to bind effectively with proteins, potentially inhibiting their activity or altering their function.
- Cellular Pathway Modulation: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-Cyano-2-methylbutanamide:
- Antimicrobial Study: A study conducted using a 96-well turbidity assay demonstrated that 2-Cyano-2-methylbutanamide effectively inhibited bacterial growth across multiple strains, confirming its antimicrobial efficacy .
- Antitumor Evaluation: In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR): Comparative studies with structurally similar compounds have provided insights into the specific features that enhance biological activity, aiding in the design of more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-Cyano-2-methylbutanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-2-methylbutanamide) with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF or acetonitrile. Reaction conditions such as temperature (60–80°C), catalyst use (e.g., phase-transfer catalysts), and reaction time (12–24 hours) are critical for yield optimization. Steric hindrance from the methyl group may necessitate longer reaction times, as observed in analogous cyanoester syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of 2-Cyano-2-methylbutanamide?
- Methodological Answer :
- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR. Methyl and backbone protons are resolved in ¹H NMR (δ 1.2–1.5 ppm for CH₃ groups).
- IR Spectroscopy : The C≡N stretch is observed near 2240 cm⁻¹.
- Mass Spectrometry (ESI-TOF) : Molecular ion peaks [M+H]⁺ confirm molecular weight.
- HPLC/UV : Purity assessment at 210–220 nm with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How should researchers address discrepancies in the reported biological activity of 2-Cyano-2-methylbutanamide across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations, or solvent carriers). To resolve contradictions:
- Conduct dose-response studies to establish activity thresholds.
- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays).
- Compare results with structurally similar compounds (e.g., 2-chloro-3-methylbutanoic acid derivatives) to identify structure-activity relationships (SARs) .
- Re-evaluate compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
Q. What strategies can optimize the regioselectivity of 2-Cyano-2-methylbutanamide in multi-step synthetic pathways?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyanation.
- Catalysts : Palladium-catalyzed cyanation (e.g., Pd₂(dba)₃ with Xantphos) enhances regioselectivity for sterically hindered positions.
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and reactive sites, guiding experimental design .
- Kinetic vs. Thermodynamic Control : Vary temperature (low for kinetic, high for thermodynamic) and solvent polarity to favor desired pathways .
Q. What in silico approaches are effective for predicting the pharmacokinetic properties of 2-Cyano-2-methylbutanamide?
- Methodological Answer :
- SwissADME : Predicts LogP (lipophilicity), gastrointestinal absorption, and CYP450 metabolism. Analogs like methyl 2-cyano-2-phenylbutanoate suggest moderate solubility, guiding formulation .
- Molecular Docking : Assess binding affinity to target proteins (e.g., enzymes) using AutoDock Vina.
- ADMET Prediction : Tools like ProTox-II evaluate toxicity profiles. Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability) .
Safety and Handling
Q. What precautions are necessary when handling 2-Cyano-2-methylbutanamide due to its potential toxicity?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryo model) and monitor for cyanide release via spectroscopic methods (e.g., Prussian blue test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
